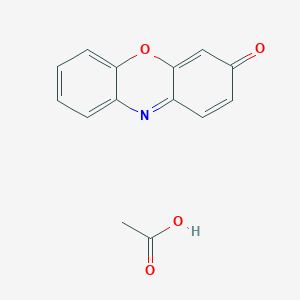

3H-Phenoxazin-3-one acetate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H11NO4 |

|---|---|

Molecular Weight |

257.24 g/mol |

IUPAC Name |

acetic acid;phenoxazin-3-one |

InChI |

InChI=1S/C12H7NO2.C2H4O2/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13-10;1-2(3)4/h1-7H;1H3,(H,3,4) |

InChI Key |

GJRMHAGLOLCKML-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1=CC=C2C(=C1)N=C3C=CC(=O)C=C3O2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3h Phenoxazin 3 One Acetate and Analogues

Established Synthetic Pathways for the 3H-Phenoxazin-3-one Core Structure

The synthesis of the 3H-phenoxazin-3-one core can be achieved through several established pathways, each offering distinct advantages in terms of substrate scope and reaction conditions. These methods primarily include condensation reactions, oxidative cyclization of aminophenols, and metal-catalyzed approaches.

Condensation Reactions in 3H-Phenoxazin-3-one Synthesis

Condensation reactions are a versatile method for the construction of the 3H-phenoxazin-3-one ring system. These reactions typically involve the coupling of substituted aminophenols with various reaction partners. For instance, the condensation of 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone with substituted ortho-aminophenols in an ethanolic solution of fused sodium acetate (B1210297) yields novel 3H-phenoxazin-3-one derivatives journalijar.com.

The reactivity of the 3H-phenoxazin-3-one scaffold itself allows for further condensation reactions. The coupling of 3H-phenoxazin-3-ones with functionalized aromatic amines is a principal route to more complex heterocyclic systems. nih.govgoogle.com This reaction can proceed through several pathways, including Schiff base formation at the C(3) carbonyl center or nucleophilic substitution at the C(2) position. nih.govgoogle.com For example, the condensation of 3H-phenoxazin-3-one with o-aminophenols in refluxing dimethylformamide (DMF) can lead to the formation of benzo nih.govnih.govrsc.orgnih.govoxazino[2,3-b]phenoxazines, also known as triphenodioxazines, via an imine intermediate nih.gov.

Oxidative Cyclization Routes to Phenoxazinones from Aminophenols

The oxidative coupling of ortho-aminophenols is a direct and efficient method for the synthesis of the 3H-phenoxazin-3-one core. rsc.org This biomimetic approach mimics the enzymatic synthesis of phenoxazinone-containing natural products. The reaction involves the oxidation of two molecules of an o-aminophenol, which then couple and cyclize to form the phenoxazinone ring. A variety of oxidizing agents can be employed, including air/laccase, H2O2/horseradish peroxidase, and other chemical oxidants.

A notable green chemistry approach involves the aerobic oxidative cross-cyclocondensation of equimolar amounts of 2-aminophenols and 2-hydroxylphenols. This reaction can be catalyzed by naturally derived, low-toxicity gallic acid at room temperature in water to produce various 2-hydroxy-phenoxazin-3-ones in moderate to high yields scispace.com.

Metal-Catalyzed Phenoxazinone Synthesis and Phenoxazinone Synthase Mimicry

In nature, the formation of the phenoxazinone ring is catalyzed by the enzyme phenoxazinone synthase (PHS), which is often a copper-containing oxidase. rsc.org This has inspired the development of numerous synthetic metal complexes that mimic the function of PHS. These biomimetic catalysts, typically based on copper or cobalt, facilitate the aerobic oxidation of o-aminophenols to 2-amino-3H-phenoxazin-3-one. rsc.org

A variety of cobalt and copper complexes with different ligands have been synthesized and shown to exhibit significant phenoxazinone synthase-like activity. The catalytic efficiency of these complexes can be quantified by their turnover number (kcat). For example, certain tetranuclear Co(II) complexes have demonstrated kcat values as high as 511.2 h⁻¹ for the aerobic oxidation of o-aminophenol nih.gov. Similarly, various copper complexes have been shown to effectively catalyze this transformation. The catalytic activity is influenced by factors such as the ligand environment and the geometry of the metal center.

| Catalyst | Substrate | kcat (h⁻¹) |

|---|---|---|

| Mixed-valence Co(II)/Co(III) Coordination Polymer 1 | o-aminophenol | 1.2 |

| Mixed-valence Co(II)/Co(III) Coordination Polymer 2 | o-aminophenol | 11.5 |

| Mixed-valence Co(II)/Co(III) Coordination Polymer 3 | o-aminophenol | 2.7 |

| Tetranuclear Co(II) Complex 1 | o-aminophenol | 500.4 |

| Tetranuclear Co(II) Complex 2 | o-aminophenol | 508.9 |

| Tetranuclear Co(II) Complex 3 | o-aminophenol | 511.2 |

| Azide-bound Co(III) Complex 1 | o-aminophenol | 61.92 |

| Azide-bound Co(III) Complex 2 | o-aminophenol | 40.34 |

| Azide-bound Co(III) Complex 3 | o-aminophenol | 42.63 |

| cis-dichlorocobalt(II) Mononuclear Complex 1 | o-aminophenol | 201.24 |

| cis-dichlorocobalt(II) Mononuclear Complex 2 | o-aminophenol | 249.57 |

Synthesis of 3H-Phenoxazin-3-one Acetate and its Direct Precursors

The synthesis of this compound typically proceeds through a two-step process involving the initial formation of a hydroxylated phenoxazinone precursor, followed by acetylation. A key precursor is 2-hydroxy-3H-phenoxazin-3-one.

The synthesis of 2-hydroxy-3H-phenoxazin-3-one can be achieved via the aerobic oxidative cross-cyclocondensation of a 2-aminophenol (B121084) and a 2-hydroxylphenol in water, catalyzed by gallic acid scispace.com. This provides a green and efficient route to the necessary precursor.

Once the 2-hydroxy-3H-phenoxazin-3-one is obtained, it can be acetylated to yield this compound (more specifically, 2-acetoxy-3H-phenoxazin-3-one). This is a standard esterification reaction. A common method for such an acetylation is the use of acetic anhydride (B1165640) in the presence of a base, such as pyridine (B92270). The reaction involves dissolving the hydroxylated phenoxazinone in pyridine, followed by the addition of acetic anhydride. The reaction is typically stirred at room temperature until completion, after which it is worked up to isolate the acetylated product nih.gov.

Strategies for Functionalization and Derivatization of the 3H-Phenoxazin-3-one Scaffold

The 3H-phenoxazin-3-one scaffold possesses several reactive sites that allow for a wide range of functionalization and derivatization reactions. These modifications are crucial for tuning the physicochemical and biological properties of the resulting compounds. Key reaction sites include the C(2) position, which is susceptible to nucleophilic attack, and the C(3) carbonyl group, which can undergo condensation reactions.

Acetylation and Deacetylation Reactions in Phenoxazinone Chemistry

Acetylation and deacetylation are fundamental reactions for the protection and deprotection of hydroxyl groups on the 3H-phenoxazin-3-one scaffold, or for the synthesis of acetate derivatives with specific properties.

Acetylation: As mentioned in the synthesis of this compound, the acetylation of a hydroxyl group on the phenoxazinone ring can be readily achieved using standard acetylating agents. Acetic anhydride is a common and effective reagent for this transformation, often used in combination with a base like pyridine to neutralize the acetic acid byproduct and catalyze the reaction nih.gov. The acetyl group serves as a useful protecting group in multi-step syntheses as it is stable under acidic and oxidative conditions nih.gov.

Introduction of Heteroatoms and Other Substituents on the Phenoxazinone Ring System

The functionalization of the 3H-phenoxazin-3-one ring system, including its 5-acetoxy derivatives, can be effectively achieved through nucleophilic substitution reactions. nih.govbeilstein-journals.org This approach allows for the introduction of various substituents, including those containing heteroatoms such as nitrogen, oxygen, and sulfur, leading to the formation of complex heterocyclic systems. nih.govbeilstein-journals.orgnih.gov

A prominent method involves the reaction of a sterically hindered 3H-phenoxazin-3-one with a range of arylamines. nih.govbeilstein-journals.orgresearchgate.net This reaction, typically conducted by heating a molten mixture of the reactants, results in the formation of 2-(arylamino)-3H-phenoxazin-3-ones in good yields. nih.govbeilstein-journals.org The reaction's versatility is demonstrated by its tolerance to various substituents on the arylamine. nih.govresearchgate.net

A significant extension of this methodology is the use of ortho-substituted anilines, which contain additional nucleophilic groups such as amino (-NH₂), hydroxyl (-OH), or mercapto (-SH) groups. nih.gov This strategy paves the way for the construction of fused pentacyclic heteroaromatic systems. The initial nucleophilic substitution to form the 2-(arylamino)-3H-phenoxazin-3-one intermediate is followed by an intramolecular condensation, leading to the formation of N,O- and N,S-heteropentacycles like quinoxalinophenoxazines, triphenodioxazines, and oxazinophenothiazines. nih.gov

For instance, the reaction of 6,8-di-tert-butyl-3H-phenoxazin-3-one with ortho-phenylenediamines leads to the formation of 14Н-quinoxaline[2,3-b]phenoxazine derivatives. nih.govbeilstein-journals.org Similarly, condensation with ortho-aminophenols yields benzo researchgate.netresearchgate.netnih.govbeilstein-journals.orgoxazino[2,3-b]phenoxazines (triphenodioxazines). beilstein-journals.org

Below is a table summarizing the synthesis of various 2-(arylamino)-3H-phenoxazin-3-one derivatives.

| Reactant 1 | Reactant 2 (Arylamine) | Product | Reaction Conditions |

| 6,8-di-tert-butyl-3H-phenoxazin-3-one | Aniline | 2-(Phenylamino)-6,8-di-tert-butyl-3H-phenoxazin-3-one | Molten mixture, 250 °C, 30 min |

| 6,8-di-tert-butyl-3H-phenoxazin-3-one | o-Phenylenediamine | 10,12-di-tert-butyl-14H-quinoxalino[2,3-b]phenoxazine | Molten mixture, 250 °C, 30 min |

| 6,8-di-tert-butyl-3H-phenoxazin-3-one | o-Aminophenol | Benzo researchgate.netresearchgate.netnih.govbeilstein-journals.orgoxazino[2,3-b]phenoxazine derivative | Refluxing DMF, 8-10 h |

| 6,8-di-tert-butyl-3H-phenoxazin-3-one | o-Mercaptoaniline | Benzo researchgate.netresearchgate.netnih.govbeilstein-journals.orgoxazino[2,3-b]phenothiazine derivative | Molten mixture, 250 °C, 30 min |

This table is a representative summary based on the described synthetic methodologies.

Formation of Conjugates and Probes for Research Applications

The inherent fluorescence of the phenoxazinone core makes it an excellent platform for the development of fluorescent probes for various research applications. nih.govresearchgate.net By conjugating the phenoxazinone structure with specific recognition moieties or functional groups that modulate its photophysical properties, researchers can design probes for bioimaging and sensing.

A notable class of such probes is the benzo[a]phenoxazinium chlorides, which are derivatives of the well-known dye Nile Blue. nih.govsciforum.netmdpi.com These compounds exhibit fluorescence in the near-infrared (NIR) region, which is advantageous for biological imaging due to reduced background fluorescence from biological samples. mdpi.com

The synthesis of these probes often involves a multi-step process. For example, the synthesis of benzo[a]phenoxazinium chlorides functionalized with sulfonamide groups starts with the preparation of precursor molecules, such as 5-(dialkylamino)-2-nitrosophenol hydrochlorides. mdpi.com These are then condensed with N-substituted naphthylamine derivatives to construct the final benzo[a]phenoxazinium scaffold. mdpi.com The introduction of sulfonamide groups has been shown to enhance the specificity of these probes for staining cellular organelles like the vacuole membrane and the endoplasmic reticulum. mdpi.com

Another strategy for developing phenoxazine-based probes involves the design of "turn-on" sensors. For instance, a benzophenoxazine-based NIR fluorescent probe for the detection of hydrogen sulfide (B99878) was synthesized by incorporating a 2,4-dinitrophenyl (DNP) ether as a specific reaction site. rsc.org In the presence of hydrogen sulfide, the DNP ether is cleaved, leading to a significant enhancement in the fluorescence signal. rsc.org Similarly, a phenoxazine-based NIR probe has been developed for the selective detection of copper (II) ions in living cells. nih.gov

The table below details the photophysical properties of some synthesized benzo[a]phenoxazinium chloride fluorescent probes.

| Compound | Solvent | λabs (nm) | λemi (nm) | log ε | ΦF |

| Benzo[a]phenoxazinium Chloride Derivative 1 | Ethanol | 612-634 | 644-683 | 17,460-44,613 | up to 0.59 |

| Benzo[a]phenoxazinium Chloride Derivative 2 | Water | 612-634 | 644-683 | 17,460-44,613 | - |

| Sulfonamide-functionalized Benzo[a]phenoxazinium Chloride | Ethanol | ~630 | ~650 | ~4.5 | ~0.1 |

Data is compiled from representative examples of benzo[a]phenoxazinium probes and may vary depending on the specific substituents. mdpi.commdpi.com

Structure Activity Relationship Sar and Structural Modification Studies

Elucidation of Key Pharmacophores and Structural Motifs for Biological Activity

The biological activity of phenoxazinone derivatives is intrinsically linked to their characteristic tricyclic structure, which serves as the fundamental pharmacophore. This planar, electron-rich heterocyclic system is crucial for the interaction of these molecules with their biological targets, which often involves intercalation with DNA or binding to enzyme active sites.

The core 3H-phenoxazin-3-one scaffold is a recurring motif in a variety of biologically active molecules, including the well-known anticancer antibiotic, Actinomycin (B1170597) D. In Actinomycin D, the phenoxazinone chromophore is responsible for its ability to intercalate into DNA, thereby inhibiting RNA synthesis and exerting its cytotoxic effects nih.gov. This highlights the importance of the planar aromatic system of the phenoxazinone ring in facilitating such molecular interactions.

Key structural features that have been identified as important for the biological activity of phenoxazinone derivatives include:

The Tricyclic Core: The rigid, planar structure of the phenoxazine (B87303) ring is essential for stacking interactions and intercalation with biomacromolecules like DNA.

The Quinone-imine Moiety: The p-quinone imine fragment within the 3H-phenoxazin-3-one structure is a key reactive center. The electrophilic nature of the carbon atoms in this system, particularly at the C(2) position, makes it susceptible to nucleophilic attack, which can be a mechanism of action or a site for metabolic activation nih.gov.

Amino Group Substitution: The presence of an amino group, typically at the C(2) position, is a common feature in many biologically active phenoxazinones. This group can participate in hydrogen bonding and other polar interactions within the binding site of a target protein or nucleic acid, enhancing binding affinity and specificity.

Impact of Substituent Effects on Biological Potency and Selectivity

The biological potency and selectivity of 3H-Phenoxazin-3-one derivatives can be significantly modulated by the nature and position of various substituents on the phenoxazine ring. Quantitative structure-activity relationship (QSAR) studies have demonstrated that physicochemical properties such as lipophilicity (log P) and electronic parameters play a crucial role in determining the cytotoxic activity of these compounds nih.govresearchgate.net.

For instance, the cytotoxicity of a series of phenoxazine derivatives against human oral squamous cell carcinoma and promyelocytic leukemia cell lines was found to be correlated with their octanol-water distribution coefficient (log P) nih.gov. This suggests that the ability of the molecule to traverse cell membranes and reach its intracellular target is a key determinant of its activity. Furthermore, electronic properties such as electron affinity and absolute electron negativity have been shown to influence cytotoxicity, indicating that the electronic nature of the phenoxazinone system is critical for its biological function nih.govresearchgate.net.

The introduction of different substituents at various positions on the phenoxazine core can lead to significant changes in biological activity. For example, the presence of hydroxyl groups on the aromatic rings of related benzoxazine (B1645224) derivatives has been shown to be beneficial for their anticancer activity mdpi.com. Conversely, the addition of bulky groups can sometimes lead to a decrease in activity, potentially due to steric hindrance at the biological target.

The following table summarizes the cytotoxic activity (IC50 values) of several phenoxazine and benzophenoxazine derivatives against various cancer cell lines, illustrating the impact of structural modifications on potency.

| Compound | Substituents | Cancer Cell Line | IC50 (µM) |

|---|---|---|---|

| Benzo[a]phenoxazine C9 | Specific substitutions on the benzo[a]phenoxazine core | RKO (colorectal) | Low µM range |

| Benzo[a]phenoxazine A36 | Specific substitutions on the benzo[a]phenoxazine core | MCF7 (breast) | Low µM range |

| Benzo[a]phenoxazine A42 | Specific substitutions on the benzo[a]phenoxazine core | RKO (colorectal) | Low µM range |

| 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine 14f | para-amino group on ring C, hydroxyl groups on rings A and B | PC-3 (prostate) | 7.84 |

| 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine 14f | para-amino group on ring C, hydroxyl groups on rings A and B | MDA-MB-231 (breast) | 16.2 |

| Imidazothiazolotriazinone 4i | 1,3-diethyl-6-[1-(2-propyl)-2-oxoindolin-3-ylidene] | HCT116 (colon) | 0.47 |

| Imidazothiazolotriazinone 4i | 1,3-diethyl-6-[1-(2-propyl)-2-oxoindolin-3-ylidene] | A549 (lung) | 2.29 |

Data in the table is compiled from multiple sources for illustrative purposes mdpi.commdpi.comnih.gov.

Conformational Analysis and Flexibility in Relation to Biological Activity

The three-dimensional conformation of 3H-Phenoxazin-3-one derivatives is a key factor influencing their interaction with biological targets. While often depicted as planar, computational and crystallographic studies have shown that the phenoxazine ring system is not perfectly flat but possesses a slight boat-like conformation researchgate.net. The degree of this puckering can be influenced by the nature and position of substituents.

This conformational flexibility can be crucial for biological activity, as it may allow the molecule to adopt an optimal geometry for binding to a specific receptor or enzyme active site. The ability of the phenoxazine ring to flex and adapt its shape can facilitate a more favorable induced fit, leading to enhanced binding affinity and biological response.

Molecular modeling studies have been employed to determine the most stable conformations of phenoxazine derivatives and to correlate these with their observed biological activities nih.govresearchgate.net. For example, the extended and generally planar structure of most cytotoxic phenoxazine derivatives is thought to be important for their mechanism of action, which often involves intercalation into DNA nih.govresearchgate.net. Any significant deviation from this planarity could potentially disrupt these interactions and reduce biological efficacy.

Rational Design Principles for Enhanced Biological Efficacy

The development of new and more effective drugs based on the 3H-Phenoxazin-3-one scaffold is increasingly guided by rational design principles. This approach leverages a detailed understanding of the structure-activity relationships and the molecular targets of these compounds to design novel derivatives with improved potency, selectivity, and pharmacokinetic properties nih.govnih.gov.

Key strategies in the rational design of phenoxazinone-based therapeutic agents include:

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational techniques such as molecular docking can be used to predict how different phenoxazinone derivatives will bind. This allows for the in-silico design of new molecules with optimized interactions, such as enhanced hydrogen bonding or hydrophobic contacts, leading to improved affinity and efficacy.

Pharmacophore Modeling: By identifying the common structural features (pharmacophore) of a series of active phenoxazinone derivatives, new molecules can be designed that incorporate these essential elements. This approach is particularly useful when the structure of the biological target is unknown.

QSAR-Guided Optimization: Quantitative structure-activity relationship models can be used to predict the biological activity of novel phenoxazinone derivatives based on their physicochemical properties. This allows for the prioritization of synthetic efforts towards compounds with a higher probability of success.

Bioisosteric Replacement: This strategy involves replacing certain functional groups on the phenoxazinone core with other groups that have similar steric and electronic properties but may offer advantages in terms of metabolic stability, toxicity, or synthetic accessibility.

Through the application of these rational design principles, researchers are actively working to develop the next generation of phenoxazinone-based drugs with enhanced therapeutic potential for a range of diseases.

Computational Chemistry and Molecular Modeling Approaches

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules. These calculations provide a detailed picture of electron distribution, which is fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties.

In the study of phenoxazinone systems, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize molecular geometry and analyze the electronic landscape. nih.govresearchgate.net Key parameters derived from these calculations include Mulliken charges and the Molecular Electrostatic Potential (MEP).

The distribution of electronic density in the 3H-phenoxazin-3-one core reveals multiple reactive centers. nih.gov DFT calculations on derivatives like 6,8-di-tert-butyl-3H-phenoxazin-3-one have shown that the distribution of electron density drives nucleophilic attacks. nih.govresearchgate.net For instance, a significant positive charge is often concentrated at the C(2) atom of the p-quinone imine moiety, making it the most electrophilic center and the likely target for nucleophiles in the absence of an acidic catalyst. nih.gov This theoretical insight explains the reaction pathways observed in the synthesis of 2-amino-3H-phenoxazin-3-ones. nih.gov

The MEP map provides a visual representation of the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This is crucial for predicting how the molecule will interact with other polar molecules or ions. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information on the molecule's ability to donate or accept electrons, which is vital for predicting reactivity and understanding electronic transitions observed in UV-vis spectra. rsc.orgmdpi.com

| Atom | Mulliken Charge (a.u.) |

|---|---|

| C(1) | -0.08 |

| C(2) | +0.18 |

| C(3) | +0.15 |

| O (carbonyl) | -0.35 |

| N (ring) | -0.25 |

Molecular Docking Studies for Ligand-Target Interaction Prediction and Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates.

For phenoxazinone derivatives, molecular docking studies are used to explore their potential as inhibitors of various biological targets. The process begins with obtaining the three-dimensional structure of the target protein, usually from a repository like the Protein Data Bank (PDB). nih.govresearchgate.net The ligand, in this case, 3H-Phenoxazin-3-one acetate (B1210297), is then prepared by generating its 3D structure and optimizing its geometry.

Docking software, such as AutoDock, is used to place the ligand into the binding site of the protein and score the different poses based on a scoring function that estimates binding affinity (often expressed in kcal/mol). nih.gov Analysis of the docked poses reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. nih.gov

These studies have been applied to related phenoxazine (B87303) structures to evaluate their binding affinities against microbial targets like glucosamine-6-phosphate synthase and AmpC beta-lactamase, demonstrating their potential as multi-target inhibitors. nih.gov The binding energies calculated from these simulations can be compared to those of standard drugs to assess the potential efficacy of the new compounds. nih.gov

| Ligand | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Compound A | -9.5 | LYS721, MET769 | Hydrogen Bond |

| Compound B | -8.7 | PHE856 | π-π Stacking |

| Compound C | -8.2 | LEU718, VAL726 | Hydrophobic |

| Reference Drug | -7.8 | LYS721, ASP855 | Hydrogen Bond, Electrostatic |

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Events

While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the conformational flexibility of both the ligand and the receptor.

MD simulations are used to study the stability of the ligand-protein complex predicted by docking. By simulating the complex in a realistic environment (e.g., surrounded by water molecules) over a period of nanoseconds to microseconds, researchers can observe how the ligand's binding pose evolves and assess the stability of the key interactions.

These simulations are particularly valuable for understanding complex biological processes. For example, MD simulations have been used to investigate the slow, reversible conformational changes in receptors, such as the A2A adenosine (B11128) receptor, revealing intermediate states that are critical for its function. nih.gov Such studies on the targets of 3H-Phenoxazin-3-one acetate could elucidate the mechanism of action by revealing how the binding of the ligand influences the protein's conformational dynamics, leading to either inhibition or activation. First principles MD simulations have also been applied to study the dynamic behavior and coordination environment of catalyst species in solution under industrial conditions. cardiff.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties (descriptors) that are most correlated with activity, a QSAR model can be used to predict the activity of new, untested compounds.

For phenoxazinone derivatives, QSAR models have been developed to predict their ecotoxicological effects. nih.gov In a typical QSAR study, a dataset of compounds with known activities is collected. For each compound, a set of molecular descriptors is calculated, which can include constitutional, topological, geometrical, and electronic properties.

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that relates the descriptors to the observed activity. nih.govmdpi.com The predictive power of the model is evaluated using statistical parameters like the cross-validated R² (q² or Rcv²). A model with good internal predictive ability (e.g., Rcv² > 0.6) can be used to screen virtual libraries of compounds and prioritize candidates for synthesis and experimental testing. nih.govnih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) can also be employed, which use steric and electrostatic fields as descriptors to provide a more detailed understanding of the structure-activity relationship. mdpi.com

| Descriptor Class | Examples | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment | Reactivity, Polarity |

| Steric | Molecular Volume, Surface Area | Size and shape of the molecule |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Lipophilicity, ability to cross membranes |

| Topological | Connectivity indices | Molecular branching and structure |

Analytical and Spectroscopic Methodologies for Research on 3h Phenoxazin 3 One Acetate

Chromatographic Techniques for Separation, Purification, and Quantification

Chromatographic methods are indispensable tools in the isolation and analysis of 3H-Phenoxazin-3-one acetate (B1210297). These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purification of phenoxazinone derivatives due to its high resolution and sensitivity. Reverse-phase HPLC (RP-HPLC) is particularly well-suited for these compounds.

Separation and Purification: A common setup for the analysis of compounds similar to 3H-Phenoxazin-3-one acetate, such as 7-hydroxy-3H-Phenoxazin-3-one, involves the use of a C18 stationary phase. The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN) and water, with an acidic modifier like phosphoric acid or formic acid to improve peak shape and resolution sielc.com. The use of formic acid is preferred for applications where the eluent is directed to a mass spectrometer for detection sielc.com. This methodology can be scaled up for preparative separations to isolate pure compounds for further study sielc.com.

Quantification: HPLC is a robust method for the quantitative analysis of pharmaceuticals and related compounds. By creating a calibration curve with known concentrations of a standard, the concentration of this compound in a sample can be accurately determined by measuring the peak area from the chromatogram. This is essential in various research contexts, including pharmacokinetic studies sielc.com.

A typical HPLC method for a related phenoxazinone is summarized in the table below.

| Parameter | Condition |

| Column | Newcrom R1 (C18) |

| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid (or formic acid for MS compatibility) |

| Detection | UV-Vis or Mass Spectrometry (MS) |

| Application | Analytical separation, preparative isolation, and quantification |

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for monitoring the progress of chemical reactions and assessing the purity of compounds.

Reaction Monitoring: During the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material(s). As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while a new spot for the product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible.

Purity Assessment: TLC is also a valuable tool for a quick assessment of the purity of a sample of this compound. A pure compound should ideally appear as a single spot on the TLC plate. The presence of multiple spots indicates the presence of impurities. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system and can be used for identification purposes. A plausible solvent system for phenoxazinone derivatives, adapted from similar heterocyclic compounds like phenothiazines, could be a mixture of ethyl acetate, methanol, and ammonia (B1221849) (e.g., 85:15:5 v/v/v).

Column chromatography is a preparative technique used to purify chemical compounds from a mixture. It is a crucial step after a synthesis to isolate the desired product, such as this compound, from byproducts and unreacted starting materials.

In a typical application, a glass column is packed with a stationary phase, most commonly silica (B1680970) gel. The crude reaction mixture is then loaded onto the top of the column. A solvent or a mixture of solvents (the eluent) is passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the eluent, thus allowing for their separation. Fractions are collected sequentially, and those containing the pure product are combined. The purity of the collected fractions is often monitored by TLC. Common eluents used for the purification of heterocyclic compounds include mixtures of petroleum ether and ethyl acetate or dichloromethane.

Spectroscopic Characterization in Research Contexts

Spectroscopic techniques are used to probe the molecular structure of compounds by observing their interaction with electromagnetic radiation. These methods are fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules.

¹H and ¹³C NMR: ¹H NMR spectroscopy provides information about the number and types of protons in a molecule, as well as their chemical environment. For derivatives of the 2-amino-3H-phenoxazin-3-one core, characteristic chemical shifts (δ) can be observed. For instance, aromatic protons typically appear in the range of δ 6.0-8.0 ppm, while protons of methyl groups would be found at much lower chemical shifts.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The carbonyl carbon of the phenoxazinone ring is a key diagnostic signal, typically appearing in the downfield region of the spectrum (around δ 180 ppm). Aromatic carbons show signals in the range of δ 100-150 ppm.

The following table presents typical ¹H and ¹³C NMR chemical shifts for a 2-amino-3H-phenoxazin-3-one derivative, which serves as a model for the core structure of this compound.

| Nucleus | Chemical Shift (δ) in ppm (Solvent: DMSO-d₆) |

| ¹H (Aromatic) | 7.37 - 7.68 (m) |

| ¹H (NH₂) | 6.81 (s) |

| ¹H (Aromatic) | 6.34 (s) |

| ¹³C (C=O) | 180.1 |

| ¹³C (Aromatic/Heterocyclic) | 98.2 - 148.8 |

Data is for 2-Amino-3H-phenoxazin-3-one rsc.org

2D NMR: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), provide further structural information by showing correlations between different nuclei. COSY spectra reveal proton-proton couplings, helping to identify adjacent protons in the molecular structure. HMBC spectra show correlations between protons and carbons that are two or three bonds apart, which is invaluable for assembling the molecular framework and assigning the signals of quaternary carbons.

¹⁷O NMR: While less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, ¹⁷O NMR spectroscopy could, in principle, provide direct information about the chemical environment of the oxygen atoms in the carbonyl and ether functionalities of the this compound structure. However, its application is often limited by sensitivity issues.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through fragmentation analysis.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the precise molecular weight of a compound. This allows for the calculation of its elemental composition, which is a crucial step in confirming the identity of a newly synthesized molecule like this compound. For instance, the HRMS (ESI) data for 2-amino-3H-phenoxazin-3-one shows a calculated [M+H]⁺ ion at m/z 213.0659, with an observed value of m/z 213.0661, confirming its molecular formula of C₁₂H₈N₂O₂ rsc.org.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analysis of the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to elucidate the connectivity of its atoms. For the 3H-phenoxazin-3-one core, characteristic fragmentation pathways would likely involve cleavages of the heterocyclic rings and the loss of small neutral molecules. This analysis provides valuable confirmatory evidence for the proposed structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Ligand Coordination

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify functional groups and study the molecular structure of this compound and its derivatives. These vibrational spectroscopy methods provide detailed information about the chemical bonds within the molecule.

In the characterization of novel 3H-phenoxazin-3-one derivatives, IR spectroscopy is a standard analytical tool. journalijar.comresearchgate.netnih.gov The IR spectrum of a typical 3H-phenoxazin-3-one structure would exhibit characteristic absorption bands corresponding to its key functional groups. These include stretching vibrations for the C=O (carbonyl) group of the quinone-imine system, C=N (imine) group, and C-O-C (ether) linkage within the phenoxazine (B87303) core. The precise frequencies of these bands can be influenced by substituents on the phenoxazine ring.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, offers complementary information. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. Resonance Raman spectroscopy has been effectively used to study the structural changes in the phenoxazine core upon oxidation to its radical cation and dication forms. rsc.orgpku.edu.cn Studies on phenoxazine dications reveal that the spectra are quite similar to the parent compound, indicating that the loss of electrons leads to less significant structural change compared to analogous compounds like phenothiazine. pku.edu.cn Key spectral features in the resonance Raman spectra of oxidized phenoxazines include enhanced bands corresponding to CNC and COC skeletal deformations. pku.edu.cn

The table below summarizes typical vibrational modes observed for the phenoxazine core structure.

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Raman Signal |

| Carbonyl (C=O) | Stretching | 1650 - 1690 | Moderate to Weak |

| Imine (C=N) | Stretching | 1630 - 1660 | Strong |

| Aryl C-O-C | Asymmetric Stretch | 1230 - 1270 | Moderate |

| Aryl C-O-C | Symmetric Stretch | 1020 - 1075 | Strong |

| C=C Aromatic | Stretching | 1580 - 1620 | Strong |

UV-Vis Spectroscopy for Chromophore Detection and Reaction Monitoring

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for analyzing compounds like this compound, which contain chromophores—parts of the molecule that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The extended π-conjugated system of the phenoxazinone core is an excellent chromophore, making UV-Vis spectroscopy ideal for its detection and quantification. researchgate.netnih.gov

The UV-Vis absorption spectra of phenoxazine derivatives typically display strong absorption bands. nih.gov These bands are generally assigned to π-π* transitions within the aromatic system and intramolecular charge-transfer (ICT) transitions. nih.gov The position of the maximum absorbance (λmax) is sensitive to the solvent polarity and the nature of substituents on the phenoxazinone ring. For instance, the absorption maxima for some phenoxazine derivatives are observed between 382 nm and 400 nm in dilute solutions. nih.gov When these compounds are analyzed as thin films, the absorption maximum can be red-shifted due to a more planar conformation in the solid state. nih.gov

This technique is also highly effective for reaction monitoring. The formation of the phenoxazinone chromophore during a chemical reaction can be followed in real-time by measuring the increase in absorbance at its characteristic λmax. For example, the catalytic oxidation of aminophenol to form a phenoxazinone product has been monitored spectrophotometrically by observing the appearance of the product over time at an absorbance maximum of 430 nm. This allows for the study of reaction kinetics, including the determination of reaction rates and catalytic efficiency.

The table below shows representative UV-Vis absorption data for phenoxazine derivatives.

| Phenoxazine Derivative | Solvent/State | λmax (nm) | Transition Type |

| Derivative 2b | Acetonitrile | 382 | π-π* / ICT |

| Derivative 4b | Acetonitrile | 400 | π-π* / ICT |

| Derivative 2b | Thin Film | 440 | π-π* / ICT |

| Phenoxazinone Product | Tetrahydrofuran (THF) | 430 | π-π* |

Fluorescence Spectroscopy for Enzymatic Assays and Probe Development

Fluorescence spectroscopy is a highly sensitive method widely used in biochemical research, particularly for enzymatic assays and the development of fluorescent probes. patsnap.com 3H-phenoxazin-3-one and its derivatives are valuable scaffolds in this field due to their intrinsic fluorescent properties and their role as precursors for advanced fluorescent probes. nih.gov

The utility of these compounds stems from reactions that convert a non-fluorescent or weakly fluorescent substrate into a highly fluorescent product, or vice-versa. This change in fluorescence intensity is directly proportional to enzyme activity. Enzyme-activated fluorescent probes are prized for their high sensitivity, potential for non-invasive monitoring, and real-time sampling capabilities. nih.gov

A key example is 7-amino-3H-phenoxazin-3-one (AHPO), a metabolite of certain phenoxazine-based substrates. AHPO is a long-wavelength fluorescent probe that emits light in the red spectrum (excitation/emission ≈ 550/592 nm) with a high fluorescence quantum yield. nih.gov Using red-shifted fluorophores like AHPO is advantageous in biological assays as it helps to reduce interfering signals from cellular autofluorescence. nih.gov This principle is applied in assays for enzymes like histone deacetylases (HDACs), where acetate production is coupled to the formation of NADH, which can be monitored by changes in fluorescence. nih.gov

The fluorescence emission spectra of phenoxazine derivatives have been recorded in various solvents. For example, certain derivatives excited between 374-390 nm show emission maxima centered around 436 nm and 460 nm. nih.gov This tunability of photophysical properties through chemical modification makes the 3H-phenoxazin-3-one core a versatile platform for creating specific probes for different biological targets. nih.gov

| Fluorophore | Excitation (λex) (nm) | Emission (λem) (nm) | Application |

| 7-amino-3H-phenoxazin-3-one (AHPO) | ~550 | ~592 | Enzyme activity probe |

| Phenoxazine Derivative 2b | 374 | 436 | General Fluorescence |

| Phenoxazine Derivative 4b | 390 | 460 | General Fluorescence |

Advanced Analytical Techniques for Complex Biological Systems (e.g., in situ analysis)

Analyzing this compound and its metabolites within complex biological systems, such as living cells or tissues, requires advanced analytical techniques that offer high sensitivity and selectivity. The challenges in these environments include the presence of numerous interfering substances and the need to detect target molecules at very low concentrations.

Modern analytical toxicology and biomedical research have increasingly relied on hyphenated techniques, particularly liquid chromatography-mass spectrometry (LC-MS). phartox.nl LC-MS combines the powerful separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, enabling the detection and quantification of compounds at trace levels within complex biological matrices. phartox.nl This is crucial for studying the metabolic fate of a compound or for measuring biomarkers associated with its biological activity. phartox.nl

For true in situ analysis—the direct measurement of molecules in their natural location and state—other specialized techniques are being explored. Electrochemical methods, for instance, can be adapted for the detection of specific psychoactive substances and could be tailored for phenoxazine derivatives. uni-lj.si These sensor-based approaches offer the potential for portable and real-time analysis.

The development of new analytical techniques is a continuous process aimed at improving the understanding of molecular constituents in physiological fluids and cellular systems. iaea.org High-resolution chromatographic systems and specialized electrophoretic techniques are examples of methods developed for the early detection of pathological molecules and the monitoring of cellular changes. iaea.org While specific in situ analysis methods for this compound are not widely documented, the application of advanced platforms like LC-MS and the development of selective biosensors represent the forefront of research for analyzing such compounds in complex biological environments.

Ecological and Environmental Contexts of Phenoxazinone Derivatives

Microbial Biotransformation in Soil and Environmental Matrices

The formation and degradation of phenoxazinone derivatives in soil are predominantly driven by microbial activity. Plants, particularly those in the Gramineae family (like wheat, maize, and rye), synthesize and store benzoxazinoids, such as DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) and DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one), in a glycosylated, inactive form. asm.orgnih.gov Upon tissue damage or root exudation, these precursors are released into the soil.

Once in the soil, the unstable benzoxazinoid aglycones spontaneously convert into more stable benzoxazolinones, namely BOA (benzoxazolin-2(3H)-one) and MBOA (6-methoxybenzoxazolin-2(3H)-one). researchgate.net These compounds then serve as substrates for a diverse community of soil fungi and bacteria. researchgate.net Microorganisms transform BOA and MBOA into aminophenoxazinones through a process involving the opening of the benzoxazolinone ring to form an aminophenol intermediate, which then undergoes oxidative dimerization. frontiersin.org

Specifically, BOA is transformed into 2-amino-3H-phenoxazin-3-one (APO). researchgate.netnih.govresearchgate.net This APO can be further modified by microbial enzymes through acetylation to form 2-acetylamino-3H-phenoxazin-3-one (AAPO), a compound corresponding to an acetylated derivative of 3H-phenoxazin-3-one. nih.govresearchgate.net Similarly, MBOA is converted to 2-amino-7-methoxy-3H-phenoxazin-3-one (AMPO), which can be acetylated to 2-acetylamino-7-methoxy-3H-phenoxazin-3-one (AAMPO). researchgate.net

The persistence of these compounds in the soil is influenced by their concentration. Studies have shown that the half-life of BOA and its phenoxazinone derivatives increases significantly with higher initial concentrations in the soil. nih.govresearchgate.net For example, in one study, the half-life of BOA was 0.6 days at a low concentration, while at a very high concentration, its half-life extended to 31 days, and the half-life of its product APO was 45 days. nih.govresearchgate.net This indicates that the degradation rate is concentration-dependent.

Table 1: Microbial Transformation of Benzoxazolinones in Soil

| Precursor Compound | Intermediate Product | Final Acetylated Product | Transforming Microorganisms |

|---|---|---|---|

| BOA (benzoxazolin-2(3H)-one) | APO (2-amino-3H-phenoxazin-3-one) | AAPO (2-acetylamino-3H-phenoxazin-3-one) | Soil bacteria and fungi (e.g., Gaeumannomyces graminis) asm.org |

Natural Occurrence and Biosynthetic Pathways in Microorganisms, Fungi, and Plants

While plants produce the precursors (benzoxazinoids), the phenoxazinone core structure is naturally synthesized by a variety of microorganisms and fungi. researchgate.net These compounds are often produced as secondary metabolites with antibiotic properties. umlub.plumlub.pl For instance, the well-known antibiotic Actinomycin (B1170597) D features a phenoxazinone chromophore. acs.org

The key biosynthetic step is the oxidative coupling of two molecules of an o-aminophenol derivative. acs.org This reaction is catalyzed by enzymes called phenoxazinone synthases (PHS), which are multicopper oxidases. acs.orgresearchgate.net PHS enzymes have been isolated from bacteria such as Streptomyces antibioticus, the producer of actinomycin. umlub.plumlub.plresearchgate.net Laccases and peroxidases, found in fungi like Pycnoporus cinnabarinus, can also catalyze the formation of the phenoxazinone structure. umlub.plumlub.pl

In the context of soil ecology, the biosynthesis of compounds like APO and AMPO is a semi-synthetic process. It begins with the plant-derived precursor (BOA or MBOA), which is then processed by microbial enzymes. The microbes cleave the benzoxazolinone ring to yield 2-aminophenol (B121084), which is the direct precursor for the enzymatic or spontaneous oxidative reaction that forms the phenoxazinone ring. researchgate.net Endophytic fungi, which live within plant tissues, have also been shown to transform plant-derived benzoxazinones into various phenoxazinone derivatives, including hydroxylated and acetylated forms. asm.orgnih.govresearchgate.net

Table 2: Key Enzymes in Phenoxazinone Biosynthesis

| Enzyme Class | Example Enzyme | Source Organism | Substrate | Product |

|---|---|---|---|---|

| Phenoxazinone Synthase (PHS) | PHS | Streptomyces antibioticus | o-aminophenols | Phenoxazinone chromophore |

| Laccase | Fungal Laccase | Pycnoporus cinnabarinus, Fomes fomentarius | o-aminophenols | Phenoxazinone derivatives umlub.plumlub.pl |

Role in Plant-Microbe and Allelopathic Interactions

Phenoxazinone derivatives are potent bioactive molecules that play a crucial role in allelopathy, a form of biochemical interaction where one plant releases chemicals that inhibit the growth of neighboring plants. nih.gov The compounds APO and AMPO, formed in the rhizosphere from root exudates of grasses, are known to be phytotoxic. nih.govnih.gov

These allelochemicals interfere with fundamental cellular processes in target plants. Research has demonstrated that phenoxazinones like APO and AMPO act as inhibitors of histone deacetylases (HDACs). nih.gov By inhibiting HDACs, these compounds cause an increase in the acetylation of histones, which alters chromatin structure and leads to widespread misregulation of gene transcription. nih.gov This disruption of gene expression ultimately results in growth inhibition, particularly of the roots, thereby reducing the competitiveness of neighboring plants. nih.govnih.gov

The production of these compounds also represents a complex interplay in plant-microbe interactions. rsc.org While the plant releases precursors as a defense mechanism against herbivores and pathogens, soil microbes have evolved to metabolize them. asm.org This biotransformation can be seen as a detoxification process by some microbes. However, the resulting phenoxazinone products can themselves be antimicrobial or, as noted, have strong allelopathic effects, thus shaping the microbial community and plant competition in the rhizosphere. nih.gov The ability of certain microbes to produce or modify these compounds can provide a competitive advantage within the soil ecosystem.

Q & A

Q. What are the standard synthetic routes for 3H-Phenoxazin-3-one acetate, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting resorufin sodium salt with alkyl halides (e.g., propargyl bromide) in dimethylformamide (DMF) under nitrogen atmosphere, using potassium carbonate (K₂CO₃) as a base. Reaction times vary (48 hours to 9 days), and yields range from 75% to 85% depending on the alkylating agent. Optimization involves adjusting solvent polarity, temperature, and stoichiometry of reagents .

Key Data :

- Reaction solvent: DMF

- Base: K₂CO₃ (3–4 equivalents)

- Yield: 75–85%

- Characterization: Melting point (>200°C), Rf values (0.39–0.60), and HRMS validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. For example:

- ¹H NMR (CDCl₃): δ 7.72–7.82 (aromatic protons), δ 3.70–5.01 (alkoxy/ester protons) .

- ¹³C NMR : Peaks at δ 185–186 ppm (carbonyl), δ 145–162 ppm (aromatic carbons) .

- IR : Strong absorptions at 1504–1564 cm⁻¹ (C=O stretch), 1212–1272 cm⁻¹ (C-O ester) . High-Resolution Mass Spectrometry (HRMS) confirms molecular ions (e.g., [M+H]⁺ = 252.0655) .

Q. How is this compound used in cell viability assays?

As a fluorogenic substrate for esterases, it is hydrolyzed in live cells to resorufin, emitting red fluorescence (λₑₓ = 570 nm, λₑₘ = 585 nm). Researchers use it in high-throughput screening by incubating cells with the compound (10–100 µM) and quantifying fluorescence via microplate readers. Controls include heat-killed cells to confirm esterase dependence .

Advanced Research Questions

Q. What experimental challenges arise when modifying the alkoxy group of this compound, and how can they be addressed?

Bulky substituents (e.g., allyl or propargyl groups) reduce solubility, requiring polar aprotic solvents (DMF, DMSO) and extended reaction times. For example, 7-(prop-2-yn-1-yloxy) derivatives require 48-hour reactions and recrystallization from ethyl acetate/hexanes to isolate pure products .

Mitigation Strategies :

Q. How do structural modifications impact the fluorescence quantum yield of this compound derivatives?

Electron-withdrawing groups (e.g., halides) on the phenoxazine ring enhance fluorescence intensity by stabilizing the excited state. Conversely, bulky alkoxy groups (e.g., but-2-en-1-yl) reduce quantum yield due to steric hindrance. Comparative studies using fluorimeters (e.g., λₑₓ = 530 nm) show a 30% decrease in intensity for allyl derivatives versus acetyl .

Q. What discrepancies exist in reported melting points for this compound derivatives, and how should researchers validate them?

Literature reports vary (e.g., 199–201°C vs. >200°C) due to polymorphic forms or impurities. Researchers should:

- Perform differential scanning calorimetry (DSC) to identify phase transitions.

- Use slow recrystallization (ethyl acetate/hexanes, 4°C) to obtain pure crystals .

Q. How can conflicting NMR data for similar derivatives be resolved in structural elucidation?

Contradictions in δ values (e.g., aromatic protons at δ 7.45 vs. 7.55) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or pH-dependent tautomerism. Use deuterated solvents with controlled pH and compare with computational simulations (e.g., DFT-based NMR prediction) .

Methodological Guidance

Q. What protocols are recommended for quantifying esterase activity using this compound?

- Step 1 : Prepare a 10 mM stock solution in DMSO.

- Step 2 : Incubate cells (1×10⁶/mL) with 20 µM substrate in PBS (pH 7.4) at 37°C for 30–60 minutes.

- Step 3 : Measure fluorescence (λₑₓ/λₑₘ = 570/585 nm) and normalize to protein content (Bradford assay). Include controls with esterase inhibitors (e.g., phenylmethylsulfonyl fluoride) .

Q. How should researchers handle discrepancies between theoretical and observed HRMS data?

- Check ionization mode : Use ESI+ or MALDI-TOF to confirm adduct formation (e.g., [M+Na]⁺).

- Validate purity : Remove salts via dialysis or SPE columns before analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.